2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane 2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980526
InChI: InChI=1S/C11H15BO2/c1-8-4-9(2)6-11(5-8)12-13-7-10(3)14-12/h4-6,10H,7H2,1-3H3
SMILES:
Molecular Formula: C11H15BO2
Molecular Weight: 190.05 g/mol

2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC15980526

Molecular Formula: C11H15BO2

Molecular Weight: 190.05 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C11H15BO2
Molecular Weight 190.05 g/mol
IUPAC Name 2-(3,5-dimethylphenyl)-4-methyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C11H15BO2/c1-8-4-9(2)6-11(5-8)12-13-7-10(3)14-12/h4-6,10H,7H2,1-3H3
Standard InChI Key GHFLJNNEYBXYJY-UHFFFAOYSA-N
Canonical SMILES B1(OCC(O1)C)C2=CC(=CC(=C2)C)C

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Architecture

The molecular formula of 2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane is C₁₂H₁₅BO₂, with a molecular weight of 202.06 g/mol. The dioxaborolane ring consists of a boron atom bonded to two oxygen atoms and a carbon backbone, forming a five-membered cyclic boronic ester (Figure 1). The 3,5-dimethylphenyl group introduces steric bulk, which influences the compound’s reactivity and thermal behavior .

Table 1: Key Physicochemical Properties

PropertyValueSource
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in ether, THF, DCM
StabilityMoisture-sensitive

Synthesis and Optimization

Synthetic Pathways

The synthesis of D1B2 follows a modified protocol derived from established methods for dioxaborolanes . A representative procedure involves:

  • Reactants: 3,5-Dimethylphenylboronic acid and propane-1,2-diol.

  • Conditions: The boronic acid and diol are combined in tetrahydrofuran (THF) with anhydrous sodium sulfate as a dehydrating agent. The mixture is stirred at room temperature for 12–24 hours .

  • Workup: The reaction is filtered to remove salts, and the solvent is evaporated under reduced pressure to yield the product as a white solid .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventTHFMaximizes homogeneity
Temperature25°C (room temperature)Prevents side reactions
Reaction Time18 hours>95% conversion
Dehydrating AgentNa₂SO₄Absorbs H₂O

Mechanistic Insight: The reaction proceeds via a condensation mechanism, where the boronic acid reacts with the diol to form the cyclic ester, releasing water . The use of anhydrous conditions is critical to avoid hydrolysis of the boronic ester .

Physicochemical and Spectroscopic Properties

Thermal Stability

D1B2 exhibits notable thermal stability, with decomposition temperatures exceeding 200°C, as evidenced by thermogravimetric analysis (TGA) in vitrimer studies . This property enables its use in high-temperature polymer processing.

Applications in Advanced Materials

Role in Vitrimer Synthesis

D1B2 serves as a dynamic crosslinker in vitrimers, enabling bond exchange via transesterification (Figure 2). In a study by Quinteros-Sedano et al., D1B2-based vitrimers demonstrated:

  • Enhanced Processability: Stress relaxation times of <100 seconds at 150°C .

  • Mechanical Robustness: Tensile strengths up to 12 MPa and elongations exceeding 300% .

  • Recyclability: Capability for three mechanical recycling cycles without significant property loss .

Table 3: Performance Metrics of D1B2-Based Vitrimers

PropertyValueMethod
Stress Relaxation (150°C)80 secondsRheometry
Tensile Strength12.1 ± 0.5 MPaASTM D412
Recycling Efficiency98% retention after 3 cyclesCompression

Future Directions and Challenges

Current research aims to expand D1B2’s utility in:

  • Organic Synthesis: As a boron reagent for Suzuki-Miyaura couplings .

  • Biomedical Engineering: In stimuli-responsive drug delivery systems. Key challenges include improving hydrolytic stability and reducing production costs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator